molecular formula C13H13N B15233474 3-(4-Ethylphenyl)pyridine

3-(4-Ethylphenyl)pyridine

Cat. No.: B15233474
M. Wt: 183.25 g/mol
InChI Key: YXSXEOMUGYPWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a 4-ethylphenyl group at the third position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)pyridine can be achieved through various methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(4-Ethylphenyl)pyridine is unique due to the presence of both a pyridine ring and a 4-ethylphenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler pyridine derivatives .

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

3-(4-ethylphenyl)pyridine

InChI

InChI=1S/C13H13N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h3-10H,2H2,1H3

InChI Key

YXSXEOMUGYPWNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.